N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide
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Overview
Description
“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methoxypropanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. One of the most common reactions is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Anticancer and Antimicrobial Agents
Several studies focus on the synthesis and evaluation of 1,2,4-oxadiazole derivatives as anticancer and antimicrobial agents. For example, Yakantham, Sreenivasulu, and Raju (2019) synthesized 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and tested their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019). Kaya et al. (2017) also designed and synthesized hydrazide and oxadiazole derivatives, evaluating them for their antimicrobial activity against various bacteria and fungi, and for antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity (Kaya et al., 2017).
Nematocidal Activity
In the field of agriculture, Liu et al. (2022) explored the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group against Bursaphelenchus xylophilus. They identified compounds with significantly better activity than the commercial seed coating agent Tioxazafen, indicating potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Future Directions
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-19-5-4-11(18)14-7-12-15-13(17-21-12)9-6-10(20-16-9)8-2-3-8/h6,8H,2-5,7H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWPBYDHUITKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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